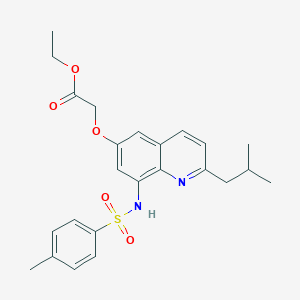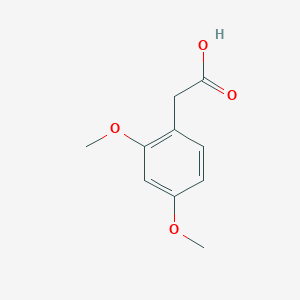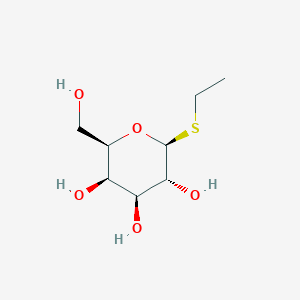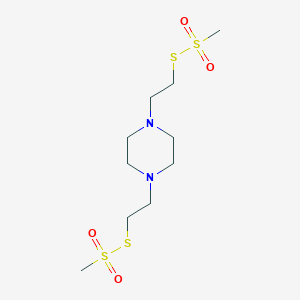
2-amino-1H-indole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-amino-1H-indole-3-carboxylate, also known as Ethyl 2-amino-1H-indole-3-carboxylate, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-amino-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d'indole
Les dérivés d'indole, y compris le 2-amino-1H-indole-3-carboxylate d'éthyle, sont importants dans la synthèse de produits naturels et de médicaments . Ils jouent un rôle crucial en biologie cellulaire et ont attiré de plus en plus l'attention ces dernières années pour leurs propriétés biologiquement actives .
Traitement des cellules cancéreuses
Les dérivés d'indole ont été utilisés comme composés biologiquement actifs pour le traitement des cellules cancéreuses . Leurs propriétés uniques les rendent efficaces pour combattre différents types de cancers .
Applications antimicrobiennes
Les dérivés d'indole ont montré un potentiel dans le traitement des infections microbiennes . Leurs propriétés antimicrobiennes font d'elles un domaine de recherche prometteur dans le développement de nouveaux médicaments antimicrobiens .
Traitement de divers troubles
Les dérivés d'indole ont été utilisés dans le traitement de divers troubles du corps humain . Cela comprend un large éventail d'affections, démontrant la polyvalence et le potentiel de ces composés .
Antagonistes du récepteur CRTH2
L'indole-2-carboxylate d'éthyle a été identifié comme un antagoniste potentiel du récepteur CRTH2 . Cela pourrait avoir des implications dans le traitement des maladies où ce récepteur joue un rôle clé
Mécanisme D'action
Target of Action
Ethyl 2-amino-1H-indole-3-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the derivative and its structure. For instance, some indole derivatives have been found to act on enzymes such as dual specificity kinase , which phosphorylates serine- and arginine-rich proteins of the spliceosomal complex .
Mode of Action
The mode of action of ethyl 2-amino-1H-indole-3-carboxylate involves its interaction with its targets. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of the target, often resulting in a therapeutic effect.
Biochemical Pathways
The biochemical pathways affected by ethyl 2-amino-1H-indole-3-carboxylate can vary depending on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of ethyl 2-amino-1H-indole-3-carboxylate’s action would depend on its specific targets and the pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from carrying out its normal function, leading to changes at the cellular level. In the case of antiviral activity, for example, the compound could inhibit viral replication, reducing the spread of the virus within the body .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEKODJGRSIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6433-72-3 | |
| Record name | ethyl 2-amino-1H-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 2-amino-1H-indole-3-carboxylate in organic synthesis?
A: Ethyl 2-amino-1H-indole-3-carboxylate serves as a versatile building block for synthesizing diverse polycyclic indoles, particularly pyrimidoindoles and α-carbolines. [, ] These structures are frequently encountered in bioactive natural products and pharmaceuticals.
Q2: How does the choice of catalyst influence the reaction outcome when using ethyl 2-amino-1H-indole-3-carboxylate in multi-component reactions?
A2: Research indicates that the type of acid catalyst significantly impacts the product distribution. For instance, in a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylate, arylaldehydes, and terminal alkynes:
- Brønsted acids (e.g., trifluoroacetic acid): Lead to a mixture of pyridoindoles and pyrimidoindoles. This is attributed to the reaction proceeding through two different pathways after propargylamine formation, involving decarboxylation-carbocyclization and intramolecular hydroamination. []
- Lewis acids (e.g., Yb(OTf)3): Selectively yield pyrimidoindoles, suggesting a different mechanistic pathway is favored under these conditions. []
Q3: Can you describe a specific example of how ethyl 2-amino-1H-indole-3-carboxylate is used in a chemical reaction, including the reaction mechanism?
A: In a study focusing on synthesizing pyrimido[1,2-a]indoles, ethyl 2-amino-1H-indole-3-carboxylate was reacted with an alkynone in the presence of Cs2CO3 as a catalyst. [] Real-time NMR monitoring revealed a [3+3]-cyclocondensation mechanism. This concerted mechanism involves the nucleophilic attack of the amino group of ethyl 2-amino-1H-indole-3-carboxylate on the activated alkynone, followed by ring closure to form the pyrimido[1,2-a]indole product. []
Q4: What analytical techniques are particularly useful for studying reactions involving ethyl 2-amino-1H-indole-3-carboxylate?
A: NMR spectroscopy has proven to be highly valuable in these reactions. For example, temperature-gradient-monitored real-time NMR provided crucial mechanistic insights into the [3+3]-cyclocondensation reaction of ethyl 2-amino-1H-indole-3-carboxylate with alkynones. [] This technique allowed researchers to observe the disappearance of starting materials and the emergence of intermediates and the final product, enabling them to confirm the proposed concerted mechanism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
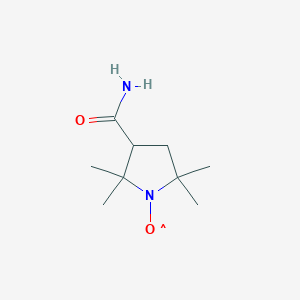
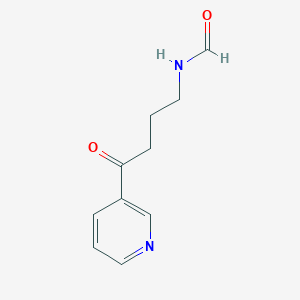


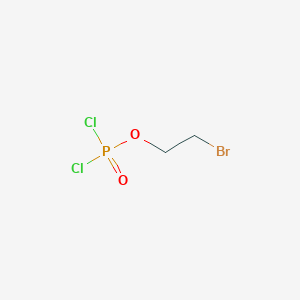
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)

